

A Technical Guide to the Solubility of N-Cyclohexylaniline in Organic Solvents

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Compound of Interest

Compound Name: *N-Cyclohexylaniline*

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This technical guide addresses the solubility of **N-Cyclohexylaniline**, a key intermediate in various chemical syntheses, including dyes, pharmaceuticals, and agrochemicals. While qualitative information indicates its solubility in organic solvents and insolubility in water, a comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data (e.g., mole fraction or grams per 100 mL at various temperatures).

This guide, therefore, provides a detailed experimental protocol for researchers to determine the solubility of **N-Cyclohexylaniline** in various organic solvents. The methodology described is the widely accepted isothermal gravimetric analysis, a fundamental technique in solid-liquid equilibrium studies. Adherence to this protocol will enable the generation of precise and reproducible solubility data essential for process design, formulation development, and theoretical modeling.

Data Presentation

Following the experimental determination of solubility, data should be meticulously organized for clarity and comparative analysis. The table below serves as a template for presenting the mole fraction solubility (x_1) of **N-Cyclohexylaniline** in various solvents at different temperatures (T/K).

Solvent	Temperature (T/K)	Mole Fraction Solubility (x ₁)
Methanol	293.15	Experimental Data
	298.15	
	303.15	
Ethanol	293.15	Experimental Data
	298.15	
	303.15	
Acetone	293.15	Experimental Data
	298.15	
	303.15	
Ethyl Acetate	293.15	Experimental Data
	298.15	
	303.15	
Toluene	293.15	Experimental Data
	298.15	
	303.15	

Experimental Protocol: Isothermal Gravimetric Method

The determination of solid-liquid equilibrium, or solubility, is crucial for a wide range of chemical and pharmaceutical applications. The isothermal gravimetric method is a reliable and straightforward technique to ascertain the solubility of a solid compound in a solvent at a specific temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the concentration of **N-Cyclohexylaniline** in a saturated solution with a given organic solvent at a constant temperature.

Principle: A saturated solution is prepared by allowing an excess of the solute (**N-Cyclohexylaniline**) to equilibrate with the solvent at a controlled temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured.^{[1][4]}

Apparatus and Materials:

- Analytical balance (precision of ± 0.1 mg)
- Thermostatic water or oil bath with temperature control (± 0.1 K)
- Jacketed glass equilibrium vessel or sealed conical flasks
- Magnetic stirrer and stir bars
- Syringes with appropriate filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Pre-weighed evaporating dishes or glass vials
- Drying oven
- **N-Cyclohexylaniline** (solute)
- Organic solvent of interest (e.g., methanol, ethanol, acetone, toluene)

Procedure:

- Preparation:
 - Add an excess amount of solid **N-Cyclohexylaniline** to the glass equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.^[1]
 - Add a known volume of the desired organic solvent to the vessel.
 - Place the vessel in the thermostatic bath set to the desired experimental temperature.
- Equilibration:

- Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and reach equilibrium.
- Allow the mixture to equilibrate for a sufficient period. This time can vary depending on the solute-solvent system and may range from several hours to over 24 hours. It is recommended to determine the required equilibration time by taking measurements at different time intervals (e.g., 8, 16, 24 hours) until consecutive measurements show no significant change in concentration.^[1]
- Sampling:
 - Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 30 minutes, while maintaining the constant temperature.
 - Carefully withdraw a sample of the clear, supernatant liquid using a pre-warmed syringe fitted with a filter to prevent any solid particles from being drawn. Pre-warming the syringe to the experimental temperature is critical to avoid premature crystallization of the solute.
 - Dispense the collected saturated solution into a pre-weighed (W_1) evaporating dish.
- Gravimetric Analysis:
 - Immediately weigh the evaporating dish containing the solution (W_2) to determine the total mass of the saturated solution sample.
 - Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the **N-Cyclohexylaniline**. The temperature should be below its boiling point but high enough for efficient solvent removal.
 - Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible.^{[1][4]}
 - Record the final constant weight of the dish with the dry solute (W_3).
- Calculation:
 - Mass of the solute (**N-Cyclohexylaniline**): $m_{\text{solute}} = W_3 - W_1$

- Mass of the solvent: $m_{\text{solvent}} = W_2 - W_3$
- Calculate the mole fraction solubility (x_1): $x_1 = (m_{\text{solute}} / M_{\text{solute}}) / [(m_{\text{solute}} / M_{\text{solute}}) + (m_{\text{solvent}} / M_{\text{solvent}})]$ where M_{solute} and M_{solvent} are the molar masses of **N-Cyclohexylaniline** and the solvent, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal gravimetric method for solubility determination.



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Caption: Workflow for determining solubility via the isothermal gravimetric method.

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